
RXFP1 receptor agonist-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RXFP1 receptor agonist-4 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). RXFP1 is a G protein-coupled receptor (GPCR) that plays a crucial role in reproductive and cardiovascular physiology. The receptor is activated by the hormone relaxin-2, which is involved in various physiological processes, including vasodilation, angiogenesis, and anti-inflammatory responses .
Vorbereitungsmethoden
The synthesis of RXFP1 receptor agonist-4 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
RXFP1 receptor agonist-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs .
Wissenschaftliche Forschungsanwendungen
RXFP1 receptor agonist-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study GPCR signaling pathways and receptor-ligand interactions. In biology, it helps in understanding the physiological roles of RXFP1 in various tissues and organs. In medicine, this compound is being investigated for its potential therapeutic benefits in conditions such as heart failure, fibrosis, and inflammation. In industry, it may be used in the development of new drugs targeting RXFP1 .
Wirkmechanismus
The mechanism of action of RXFP1 receptor agonist-4 involves binding to the RXFP1 receptor and activating downstream signaling pathways. Upon binding, the receptor undergoes a conformational change that allows it to interact with G proteins, leading to the activation of various intracellular signaling cascades. These pathways include the upregulation of the endothelin system, extracellular matrix remodeling, moderation of inflammation, and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
RXFP1 receptor agonist-4 can be compared with other similar compounds, such as relaxin-2, B7-33, and AZD5462. Relaxin-2 is the natural ligand for RXFP1 and has similar physiological effects. B7-33 is a single-chain derivative of relaxin-2 that selectively activates specific signaling pathways. AZD5462 is a small molecule agonist that has shown promise in preclinical studies for its renal and cardiovascular effects. This compound is unique in its specific binding affinity and activation profile, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C32H24F7N3O5S |
|---|---|
Molekulargewicht |
695.6 g/mol |
IUPAC-Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[[5-[5-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazol-3-yl]-2-methoxybenzoyl]amino]-6-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C32H24F7N3O5S/c1-46-23-7-2-15(26-19-8-14(13-43)9-24(19)47-42-26)10-20(23)29(44)41-27-18-5-3-16(31(34,35)36)11-25(18)48-28(27)30(45)40-17-4-6-22(33)21(12-17)32(37,38)39/h2-7,10-12,14,19,24,43H,8-9,13H2,1H3,(H,40,45)(H,41,44) |
InChI-Schlüssel |
HORJWYLVZVHDBF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NOC3C2CC(C3)CO)C(=O)NC4=C(SC5=C4C=CC(=C5)C(F)(F)F)C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
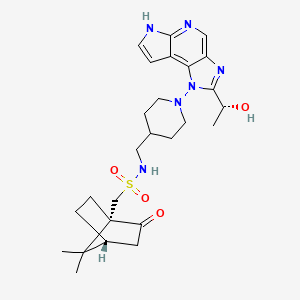
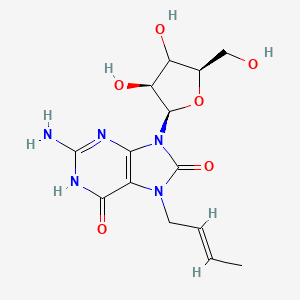

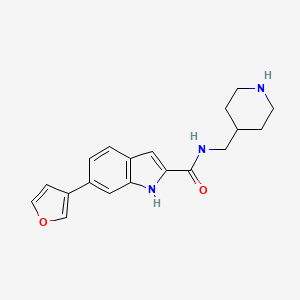

![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
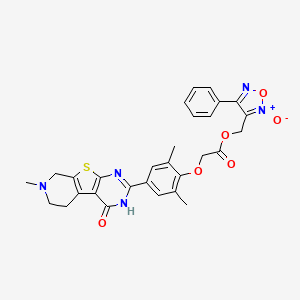


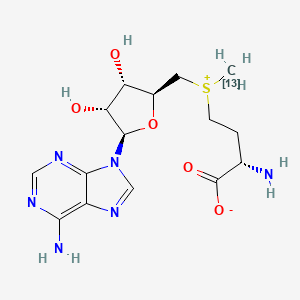
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)

